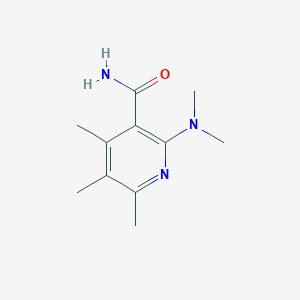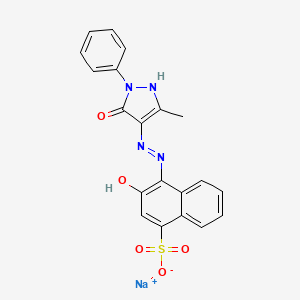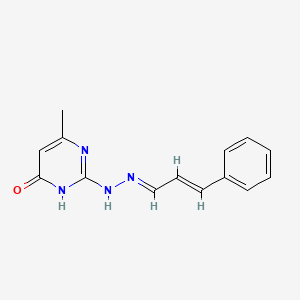![molecular formula C14H11N3O2 B1489712 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 55364-62-0](/img/structure/B1489712.png)
2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Overview
Description
“2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 55364-62-0 and a molecular weight of 253.26 .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound , has been reported . The synthesis involved a series of reactions, including the incorporation of active moieties such as halo compounds, pyrazolo, pyrano, pyrimido, and pyrido-derivatives with active methylene groups in thiobarbituric acid derivatives .Molecular Structure Analysis
The molecular structure of “2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” can be represented by the InChI Code: 1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18) .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” are not available, related compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their inhibitory activity towards PARP-1 .Scientific Research Applications
Oncology: Antitumor Activity
Pyridopyrimidine derivatives have been studied for their antitumor effects. Specifically, compounds like 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one have shown promise in inhibiting tumor growth. For instance, analogs such as Piritrexim have inhibited dihydrofolate reductase (DHFR) and demonstrated good antitumor effects .
Pharmacology: Drug Development
The pyridopyrimidine moiety is present in several relevant drugs. Its structural framework is conducive to the development of new therapies. For example, Palbociclib, a drug developed by Pfizer for breast cancer treatment, contains a similar pyridopyrimidine structure .
Antimicrobial Research
Research into antimicrobial properties of pyridopyrimidine derivatives has been extensive. These compounds have been evaluated for their effectiveness against various bacterial and fungal infections, making them valuable in the development of new antimicrobial agents .
Rheumatology: Anti-inflammatory Properties
Some pyridopyrimidine derivatives have shown potential activity against rheumatoid arthritis. This is due to their anti-inflammatory properties, which can be harnessed to develop treatments for inflammatory diseases .
Synthetic Chemistry: Building Blocks
Finally, in synthetic chemistry, compounds like 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one serve as building blocks for creating a wide range of complex molecules. Their versatility in synthesis makes them invaluable for developing new chemical entities .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such as poly (adp-ribose) polymerase 1 (parp-1) and various cancer cell lines .
Mode of Action
Similar compounds have been reported to induce changes in cellular processes, such as the induction of cell death and antiproliferative effects .
Biochemical Pathways
Similar compounds have been reported to affect various pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It’s worth noting that the lipophilicity of a compound can influence its ability to diffuse easily into cells .
Result of Action
Similar compounds have been reported to have antiproliferative effects and induce cell death .
Action Environment
It’s worth noting that the presence of substituents in certain positions can enhance both antibacterial and antifungal action .
properties
IUPAC Name |
2-(4-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZQXJOJGTXZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)
![4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1489630.png)


![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)

![{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1489638.png)
![[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1489641.png)

![1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489644.png)
![2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489645.png)
![2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1489649.png)

